molecular formula C14H15N3O2 B4100109 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B4100109
M. Wt: 257.29 g/mol
InChI Key: UBWHKBKIXHRVDB-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidine-2,5-dione moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile
  • 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide
  • 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a benzimidazole ring with a pyrrolidine-2,5-dione moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8-4-10-11(5-9(8)2)17(7-15-10)12-6-13(18)16(3)14(12)19/h4-5,7,12H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWHKBKIXHRVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione
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3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-methylpyrrolidine-2,5-dione

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